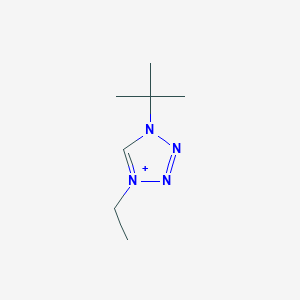![molecular formula C15H11N3O B12500425 2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole](/img/structure/B12500425.png)
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole is a heterocyclic compound that combines the structural features of quinoxaline and oxazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoxaline derivatives with oxazole precursors under specific conditions. For example, the reaction can be carried out using a base-promoted cyclization process, where the quinoxaline derivative is treated with an oxazole precursor in the presence of a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions can produce reduced quinoxaline derivatives .
Aplicaciones Científicas De Investigación
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Mecanismo De Acción
The mechanism of action of 2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoxaline and oxazole derivatives, such as:
Uniqueness
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole is unique due to its combined structural features of quinoxaline and oxazole, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel drugs and materials .
Propiedades
Fórmula molecular |
C15H11N3O |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
2-quinoxalin-2-yl-3a,7a-dihydro-1,3-benzoxazole |
InChI |
InChI=1S/C15H11N3O/c1-2-6-11-10(5-1)16-9-13(17-11)15-18-12-7-3-4-8-14(12)19-15/h1-9,12,14H |
Clave InChI |
NHMDCVAGFZNQCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4C=CC=CC4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)


![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)



![4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12500391.png)

![Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500398.png)
![N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12500405.png)


